molecular formula C17H23N3O2 B2958889 N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide CAS No. 2034194-72-2

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide

Cat. No.: B2958889
CAS No.: 2034194-72-2
M. Wt: 301.39
InChI Key: YWNZVMABRWAOMC-NJIVVBIYSA-N
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Description

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide is a synthetic compound belonging to the class of amides. This compound is designed to incorporate a pyrimidine moiety linked to a cyclohexane structure, resulting in a molecule with potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide typically involves the following key steps:

  • Formation of Cyclohexyl Precursor: The initial step includes the formation of the cyclohexane skeleton through hydrogenation of benzene or from cyclohexanone.

  • Attachment of Pyrimidinyl Group:

  • Amidation: Finally, the cyclohexyl-pyrimidinyl intermediate is reacted with an appropriate carboxylic acid derivative to form the amide linkage, using reagents like carbodiimides for activation.

Industrial Production Methods

Industrial-scale production of this compound follows similar synthetic routes, with optimizations for large-scale reactions, such as:

  • Using continuous flow reactors to ensure efficient mixing and heat transfer.

  • Implementing advanced purification methods like recrystallization and chromatography for high-purity product isolation.

Chemical Reactions Analysis

Types of Reactions it Undergoes

  • Oxidation: The compound can undergo oxidation reactions typically involving the cyclohexane ring, which may form cyclohexanone or related derivatives.

  • Reduction: Reduction reactions often target the pyrimidine ring, leading to dihydropyrimidine derivatives.

  • Substitution: Substitution reactions can occur at the pyrimidine ring, where nucleophiles replace specific substituents.

Common Reagents and Conditions

  • Oxidation: Use of oxidizing agents such as potassium permanganate or chromium trioxide.

  • Reduction: Hydrogenation using catalysts like palladium on carbon.

  • Substitution: Nucleophiles like amines or thiols under basic conditions.

Major Products Formed

  • Oxidation: Cyclohexanone derivatives.

  • Reduction: Dihydropyrimidine compounds.

  • Substitution: Pyrimidinyl-substituted cyclohexane amides.

Scientific Research Applications

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide finds applications across various domains:

  • Chemistry: Used as a building block for designing complex molecules.

  • Biology: Investigated for its potential role as an enzyme inhibitor or modulator.

  • Medicine: Explored for therapeutic uses due to its potential biological activity.

  • Industry: Employed in the development of novel materials or as an intermediate in organic synthesis.

Mechanism of Action

The compound interacts with molecular targets through specific binding to active sites, possibly involving hydrogen bonding, π-π interactions, and van der Waals forces. These interactions can modulate biological pathways and enzyme activities, contributing to its observed effects.

Comparison with Similar Compounds

Similar Compounds

  • N-((1r,4r)-4-(pyridin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide: Similar structure with a pyridine ring instead of pyrimidine.

  • N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohexanecarboxamide: Lacks the double bond in the cyclohexane ring.

Uniqueness

N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)cyclohex-3-enecarboxamide stands out due to its specific ring structure and functional groups, potentially offering unique binding affinities and biological activities not seen in closely related compounds.

Properties

IUPAC Name

N-(4-pyrimidin-2-yloxycyclohexyl)cyclohex-3-ene-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H23N3O2/c21-16(13-5-2-1-3-6-13)20-14-7-9-15(10-8-14)22-17-18-11-4-12-19-17/h1-2,4,11-15H,3,5-10H2,(H,20,21)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YWNZVMABRWAOMC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CC=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H23N3O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

301.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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